Enhanced Acidity: pKa Shift Due to 4-Fluoro Substitution Compared to Non-Fluorinated Analog
The introduction of a fluorine atom at the 4-position of the benzoic acid ring significantly increases the acidity of the carboxylic acid group. This compound has a predicted acid dissociation constant (pKa) of 4.00±0.10, which is lower (more acidic) than that of the non-fluorinated analog, 4-(prop-2-enamido)benzoic acid, which has a pKa of approximately 4.16 [1]. This difference arises from the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, which stabilizes the conjugate base.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 4.00 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(Prop-2-enamido)benzoic acid: pKa = 4.16 (Predicted) |
| Quantified Difference | ΔpKa ≈ -0.16 (Target compound is ~1.4x more acidic) |
| Conditions | JChem calculated values at standard conditions |
Why This Matters
Altered pKa can impact solubility, membrane permeability, and binding interactions with biological targets, making it a distinct choice for optimizing drug-like properties.
- [1] Chembase. (n.d.). 4-(prop-2-enamido)benzoic acid - ChemBase ID: 259212. View Source
